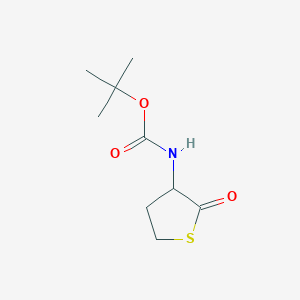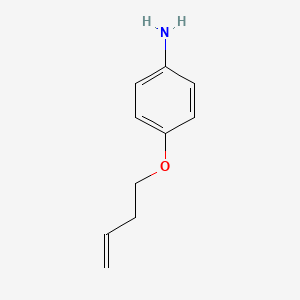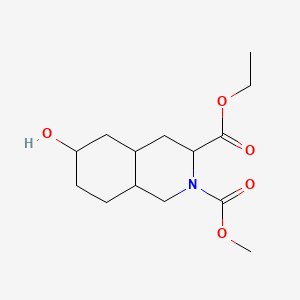
6-氟-1-茚满酮
描述
6-Fluoro-1-tetralone, also known by its IUPAC name 6-fluoro-3,4-dihydro-1(2H)-naphthalenone, is a chemical compound with the molecular formula C10H9FO. It is a colorless or white to pale-brown solid or liquid . This compound belongs to the class of naphthalenone derivatives.
Molecular Structure Analysis
The molecular structure of 6-Fluoro-1-tetralone consists of a naphthalene ring system with a fluorine atom attached at the 6-position. The compound exists as a bicyclic structure with a carbonyl group (C=O) in the ring .
Physical And Chemical Properties Analysis
科学研究应用
Inhibitory Effects on Reactive Oxygen Species Production
- Research Context: A study by Katila et al. (2019) explored the inhibitory effects of halogenated 1-tetralone derivatives, including 6-amino-1-tetralone, on reactive oxygen species (ROS) production in macrophages. The introduction of an amino moiety into the 1-tetralone structure significantly increased inhibitory potency.
Biotransformation in Electrochemical Bioreactors
- Research Context: Shin et al. (2001) evaluated the biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol in an electrochemical bioreactor using yeast cells. The study, as detailed in Applied Microbiology and Biotechnology, found that substrate concentration, biomass, and electric potential significantly affected the biotransformation rates and product formation.
Anti-Proliferative Effects on Cancer Cell Lines
- Research Context: Research by de Souza et al. (2021) synthesized α-aryl-α-tetralones and α-fluoro-α-aryl-α-tetralones, evaluating their in vitro anti-proliferative effects against human breast cancer and leukemia cell lines. Some compounds showed promising results, particularly against drug-resistant cancer cells.
Enzyme Engineering for Chiral Synthesis
- Research Context: Li et al. (2021) conducted a study, published in ChemCatChem, on engineering a carbonyl reductase enzyme for improved catalytic performance towards α-tetralone, including halogenated α-tetralones. This research is significant for chiral synthesis applications.
Regiospecific Fluorofunctionalization of Ketones
- Research Context: Stavber et al. (2002) presented a method for direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones, including 1-tetralone derivatives. This process, as reported in Synthesis, enables the transformation of these derivatives into corresponding α-fluoro derivatives.
Intermediate Synthesis for Receptor Antagonists
- Research Context: A study by Teng Da-wei (2013) in "Chemistry & Bioengineering" discussed the synthesis of 6-Iodo-1-tetralone as an important intermediate for the synthesis of 5-HT6 receptor antagonists.
Electrophilic Fluorination Agents
- Research Context: Cahard et al. (2000) developed enantiopure N-fluoro quaternary ammonium salts of cinchona alkaloids as electrophilic fluorinating agents, which exhibited asymmetric induction on fluorination of enolates and silyl enol ethers of 2-methyl-1-tetralone. This research is described in Organic letters.
Antimicrobial Activity
- Research Context: Abdel-Wahab et al. (2014) synthesized a series of 3-(4-fluorophenyl)-benzo[ g ]indazoles derivatives, including reactions with α-tetralone, and evaluated their antimicrobial activity. The details of this research can be found in European Chemical Bulletin.
Antipsychotic Potential
- Research Context: Carro et al. (2014) synthesized α-tetralone and α-tetralol derivatives and evaluated their binding affinities for dopamine and serotonin receptors. These derivatives, including 6-fluorobenzo[d]isoxazol, showed potential as antipsychotic agents, as reported in European journal of medicinal chemistry.
安全和危害
属性
IUPAC Name |
6-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYZZEHPEKDFEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565336 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-tetralone | |
CAS RN |
703-67-3 | |
| Record name | 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


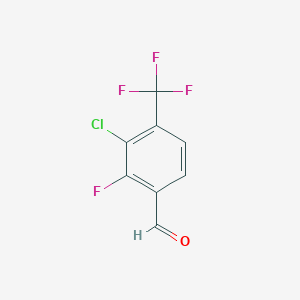
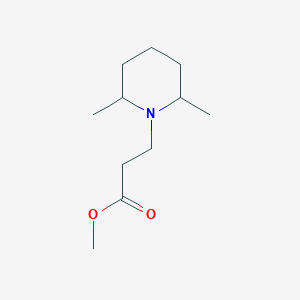


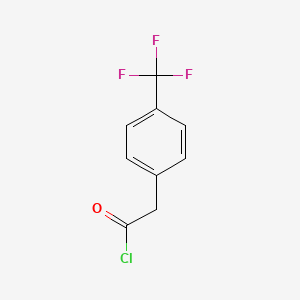
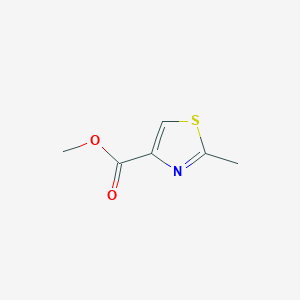

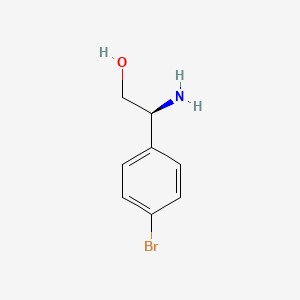
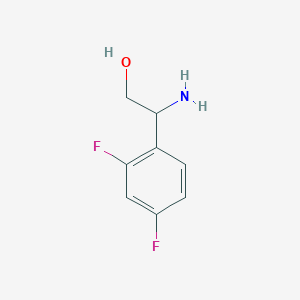
![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)
